6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a bromoacetyl group attached to the benzo[d][1,3]dioxin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This method provides a direct route to the desired benzo[d][1,3]dioxin-4-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Copper(I) iodide (CuI)
- Sodium bicarbonate (NaHCO3)
- Acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions with primary amines can yield salicylamide derivatives .
Scientific Research Applications
6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
- Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules.
- Pharmaceutical Research : The compound’s derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties .
- Material Science : It is used in the development of novel materials with unique photophysical properties .
Mechanism of Action
The mechanism of action of 6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, dioxin-like compounds activate the aryl hydrocarbon receptor (AhR), leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- Polychlorinated dibenzo-p-dioxins (PCDDs)
- Polychlorinated dibenzofurans (PCDFs)
- Polychlorinated biphenyls (PCBs)
Properties
Molecular Formula |
C12H11BrO4 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
6-(2-bromoacetyl)-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H11BrO4/c1-12(2)16-10-4-3-7(9(14)6-13)5-8(10)11(15)17-12/h3-5H,6H2,1-2H3 |
InChI Key |
ADURSSGUIVNPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C=C2)C(=O)CBr)C(=O)O1)C |
Origin of Product |
United States |
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